3-tert-Butylsalicylic acid

Analgesic Activity COX-2 Inhibition Drug Discovery

3‑tert‑Butylsalicylic acid (3‑TBSA) is a nuclear‑substituted salicylic acid derivative whose 3‑position tert‑butyl group introduces steric hindrance that fundamentally alters metal‑chelation geometry, enzymatic recognition, and intermolecular interactions compared with unsubstituted or 5‑substituted isomers. Validated as a COX‑2 inhibitor starting material—the tert‑butyl‑substituted acyl‑salicylic acid analog BS3 achieved an ED₅₀ of 0.26 mmol kg⁻¹ (33 % more potent than aspirin) with high COX‑2 binding affinity. Alkylated salicylic acid derivatives universally outperform unsubstituted salicylic acid in anti‑proliferative assays against HeLa cells, making 3‑TBSA a structurally distinct anticancer candidate. The bulky tert‑butyl group also makes it an ideal precursor for sterically hindered ligands used in asymmetric catalysis. Distinct reverse‑phase HPLC retention on Newcrom R1 columns provides a robust purity assessment method. Available in ≥98 % purity from qualified suppliers.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 16094-30-7
Cat. No. B099869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butylsalicylic acid
CAS16094-30-7
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1O)C(=O)O
InChIInChI=1S/C11H14O3/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6,12H,1-3H3,(H,13,14)
InChIKeyZAAMQANODYDRDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-tert-Butylsalicylic Acid CAS 16094-30-7: A Sterically Differentiated Salicylic Acid Building Block


3-tert-Butylsalicylic acid (3-TBSA, CAS 16094-30-7) is a nuclear-substituted salicylic acid derivative bearing a bulky tert-butyl group at the 3-position [1]. The compound is a crystalline solid with a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol . The tert-butyl substituent significantly alters the compound's steric environment and lipophilicity compared to unsubstituted salicylic acid, making it a valuable intermediate for synthesizing sterically hindered ligands and materials with modified physicochemical properties [2].

Why 3-tert-Butylsalicylic Acid Cannot Be Replaced by Unsubstituted or 5-Substituted Salicylic Acid Analogs


In-class substitution of salicylic acid derivatives without careful consideration of substitution position and steric bulk leads to unpredictable outcomes in synthesis, biological activity, and material performance. The tert-butyl group at the 3-position introduces steric hindrance that can alter metal-chelation geometry, enzymatic recognition, and intermolecular interactions compared to the 5-substituted isomer or unsubstituted salicylic acid [1]. Studies on alkylated salicylic acid derivatives demonstrate that anti-proliferative activity varies significantly depending on the specific alkyl substitution pattern and position, and that the length and branching of the alkyl chain do not correlate linearly with biological potency [2]. This lack of monotonic SAR underscores the risk of assuming functional equivalence among analogs and necessitates product-specific validation.

Quantitative Differentiation of 3-tert-Butylsalicylic Acid Against Key Comparators


In Vivo Analgesic Potency of tert-Butyl-Substituted Acyl-Salicylic Acid Analog BS3 Compared to Aspirin

A direct head-to-head in vivo analgesic study using the acetic acid-induced writhing test in mice demonstrated that the tert-butyl-substituted acyl-salicylic acid derivative BS3 (O-(4-tert-butylbenzoyl)-salicylic acid analog) exhibited an ED50 of 0.26 mmol/kg, which is approximately 33% more potent than aspirin (ED50 = 0.39 mmol/kg) [1]. This finding highlights the quantitative advantage conferred by the tert-butyl group in enhancing analgesic activity relative to the classic salicylate control. The study included 14 acyl-salicylic acid derivatives, and BS3 was identified as the most active compound among all evaluated molecules [1].

Analgesic Activity COX-2 Inhibition Drug Discovery

In Silico COX-2 Binding Affinity of tert-Butyl-Substituted Acyl-Salicylic Acid Analog BS3 Compared to Meclofenamic Acid

In silico molecular docking simulations at the COX-2 active site (PDB ID: 5IKQ) revealed that the tert-butyl-substituted acyl-salicylic acid derivative BS3 displayed a higher binding affinity than meclofenamic acid, a known COX-2 inhibitory NSAID [1]. Among 14 tested compounds, 12 demonstrated higher binding affinity than meclofenamic acid, but BS3 was identified as the most potent COX-2 inhibitor among the evaluated series based on both in silico and in vivo data [1]. This computational evidence supports the enhanced target engagement conferred by the tert-butyl substitution pattern.

Molecular Docking COX-2 Binding Affinity

Cytotoxic Activity of Alkylated Salicylic Acid Derivatives Against HeLa Cervical Cancer Cells

An MTT assay study comparing various alkylated salicylic acid derivatives against HeLa cervical cancer cells demonstrated that all alkylated derivatives exhibit superior anti-proliferative activity compared to unsubstituted salicylic acid [1]. Among the tested derivatives, butyl salicylate showed the best anti-proliferative activity [1]. Notably, the study found that the length of the alkyl chain was not correlated with anti-proliferative potency, indicating that the specific structural features of the alkyl substitution—such as branching and substitution position—are the critical determinants of activity [1]. This class-level evidence underscores that tert-butyl substitution at the 3-position, with its unique steric and electronic profile, is a non-interchangeable structural motif in cytotoxic applications.

Anticancer Cytotoxicity HeLa

HPLC Retention Behavior of 3-tert-Butylsalicylic Acid on Newcrom R1 Column

3-tert-Butylsalicylic acid can be analyzed using a validated reverse-phase HPLC method on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. The tert-butyl substituent significantly increases the compound's lipophilicity compared to unsubstituted salicylic acid, resulting in distinct retention behavior that can be exploited for analytical separation and purity verification [1]. This chromatographic behavior is consistent with the compound's calculated logP and provides a practical quality control parameter for procurement and formulation development .

Chromatography Lipophilicity Analytical Chemistry

High-Value Application Scenarios for 3-tert-Butylsalicylic Acid


Analgesic and Anti-Inflammatory Drug Discovery

As demonstrated by the in vivo analgesic study showing that tert-butyl-substituted acyl-salicylic acid analog BS3 achieved an ED50 of 0.26 mmol/kg (33% more potent than aspirin), 3-tert-butylsalicylic acid serves as a validated starting material or scaffold for designing COX-2 inhibitors with enhanced in vivo efficacy [1]. The docking data confirming high binding affinity for COX-2 further supports its use in rational drug design programs targeting inflammatory pathways [1].

Anticancer Lead Optimization

Based on class-level evidence that alkylated salicylic acid derivatives universally outperform unsubstituted salicylic acid in anti-proliferative assays against HeLa cells, 3-tert-butylsalicylic acid is a structurally distinct candidate for developing novel anticancer agents [2]. The lack of linear correlation between alkyl chain length and potency underscores that the specific tert-butyl substitution pattern at the 3-position may confer unique steric and electronic advantages worth investigating in oncology research.

Synthesis of Sterically Hindered Ligands and Metal Complexes

The bulky tert-butyl group at the 3-position makes 3-tert-butylsalicylic acid an ideal precursor for synthesizing sterically hindered ligands used in catalysis and materials science [3]. Such ligands are employed in asymmetric synthesis to create specific chiral environments, and the altered metal-chelation geometry compared to unsubstituted or 5-substituted isomers can modulate complex stability and catalytic activity [REFS-3, REFS-4].

Analytical Reference Standard and Chromatography

The compound's distinct reverse-phase HPLC retention behavior on Newcrom R1 columns provides a robust method for its analysis and purity assessment [5]. This makes 3-tert-butylsalicylic acid suitable as a reference standard in quality control laboratories and as a model compound for developing separation methods for lipophilic salicylic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-tert-Butylsalicylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.